molecular formula C10H18N2O2 B8034628 trans-N,N'-Diacetylcyclohexane-1,2-diamine CAS No. 156257-14-6

trans-N,N'-Diacetylcyclohexane-1,2-diamine

Cat. No.: B8034628
CAS No.: 156257-14-6
M. Wt: 198.26 g/mol
InChI Key: MZYLAHHTXWRMOL-NXEZZACHSA-N
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Description

trans-N,N’-Diacetylcyclohexane-1,2-diamine: is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 g/mol . It is a white to almost white powder or crystalline solid that is soluble in methanol . This compound is known for its stability under normal conditions and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N,N’-Diacetylcyclohexane-1,2-diamine typically involves the acetylation of trans-1,2-diaminocyclohexane. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of trans-N,N’-Diacetylcyclohexane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: trans-N,N’-Diacetylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-N,N’-Diacetylcyclohexane-1,2-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Uniqueness: trans-N,N’-Diacetylcyclohexane-1,2-diamine is unique due to its acetyl groups, which provide specific reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and outcomes .

Properties

IUPAC Name

N-[(1R,2R)-2-acetamidocyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYLAHHTXWRMOL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246489
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156257-14-6
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156257-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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